N-Nitroso-3-hydroxypiperidine

Descripción general

Descripción

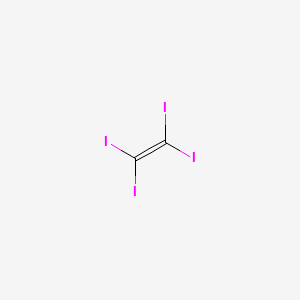

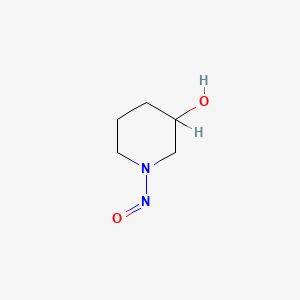

N-Nitroso-3-hydroxypiperidine is a compound with the molecular formula C5H10N2O2 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis

N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment . They share the general structure where the amine moiety may be derived from any organic secondary amine .Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reactivity of N-Nitrosamines has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity .Physical And Chemical Properties Analysis

N-Nitroso-3-hydroxypiperidine has a molecular weight of 130.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . Its exact mass is 130.074227566 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

N-Nitroso-3-hydroxypiperidine: plays a crucial role in the synthesis of various piperidine derivatives. These derivatives are significant in the pharmaceutical industry, where they are used to construct a wide range of drugs. The compound’s reactivity allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new pharmacological agents .

Pharmacological Research

In pharmacological research, 1-nitrosopiperidin-3-ol is utilized to explore its potential as a building block for drugs. Its structure is commonly found in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s properties are investigated for the discovery and biological evaluation of potential drugs, particularly those that may exhibit mutagenic or carcinogenic effects .

Risk Assessment and Mitigation

The compound is also used in the assessment of nitrosamine impurities in pharmaceuticals. Regulatory bodies have expressed concerns about nitrosamines, many of which are potent mutagenic agents and probable human carcinogensN-Nitroso-3-hydroxypiperidine serves as a model compound for studying risk factors, root causes, and developing risk mitigation strategies for nitrosamine impurities in drug products .

Nitrosation Assays

1-nitrosopiperidin-3-ol: is a key substance in nitrosation assays, which are critical for evaluating the potential for nitrosamine formation in pharmaceutical contexts. These assays help in understanding the conditions under which nitrosamines might form, thus aiding in the prevention of their occurrence in medicinal products .

Chemical Physics Research

In the field of chemical physics, N-Nitroso-3-hydroxypiperidine is studied for its chemical behavior and properties. Researchers investigate its reactivity patterns, stability under various conditions, and its interaction with other molecules. This research contributes to a deeper understanding of nitrosamine compounds’ physical and chemical characteristics .

Mecanismo De Acción

Target of Action

N-Nitroso-3-hydroxypiperidine, also known as 1-nitrosopiperidin-3-ol, primarily targets DNA in the body . The compound forms potent electrophilic alkylating agents that interact with DNA .

Mode of Action

The compound interacts with its targets through a process of spontaneous decomposition or metabolic activation . This leads to the formation of reactive intermediates, which subsequently react with the DNA of target tissues to form altered bases . This interaction initiates carcinogenesis .

Biochemical Pathways

The biochemical pathways affected by N-Nitroso-3-hydroxypiperidine involve the formation of altered bases in DNA . These changes in the DNA structure can lead to mutations and the initiation of carcinogenesis .

Pharmacokinetics

It is known that n-nitroso compounds, in general, can be metabolically activated in the body . This activation can lead to the formation of reactive intermediates that can interact with DNA .

Result of Action

The primary result of N-Nitroso-3-hydroxypiperidine’s action is the initiation of carcinogenesis . This occurs due to the formation of altered bases in the DNA, which can lead to mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Nitroso-3-hydroxypiperidine. For instance, the presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . Risk management processes and considerations have been developed to address N-nitrosamines in final drug products .

Safety and Hazards

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

1-nitrosopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVPQZJTIBYSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875580 | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000225 [mmHg] | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-Nitroso-3-hydroxypiperidine | |

CAS RN |

55556-85-9 | |

| Record name | 1-Nitroso-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ascorbic acid influence the metabolism of N-nitrosopiperidine in liver microsomes?

A: The research paper "Effect of ascorbic acid and some reducing agents on N-nitrosopiperidine metabolism by liver microsomes" [] investigates the role of ascorbic acid in the oxidation of N-nitrosopiperidine by guinea pig liver microsomes. The study found that ascorbic acid can decrease the yield of specific N-nitrosopiperidine metabolites, namely N-nitroso-3-hydroxypiperidine and N-nitroso-4-hydroxypiperidine. This effect was observed in both untreated liver microsomes and those pretreated with phenobarbital and 3-methylcholranthrene, although the specific response varied slightly between the two. The study suggests that ascorbic acid may interfere with the enzymatic pathways responsible for producing these specific metabolites during N-nitrosopiperidine oxidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1221430.png)

![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1221438.png)